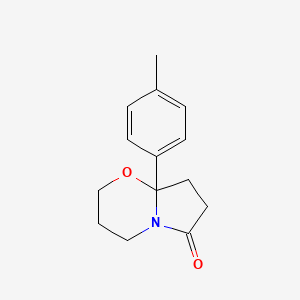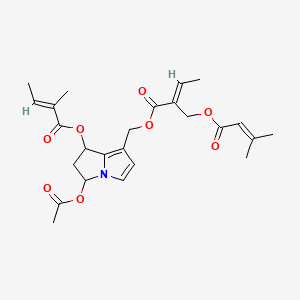
2-Butenoic acid, 2-(((3-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 2-(((3-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester is a complex organic compound with a unique structure This compound is characterized by its multiple functional groups, including ester, acid, and pyrrolizine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-(((3-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester involves multiple steps. The starting materials typically include 2-butenoic acid and 3-methyl-1-oxo-2-butenyl derivatives. The reaction conditions often involve esterification and acylation reactions under controlled temperatures and pH levels. Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Butenoic acid, 2-(((3-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
2-Butenoic acid, 2-(((3-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Butenoic acid, 2-(((3-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s ester and acid groups allow it to form covalent bonds with proteins, modulating their activity and function. Additionally, its pyrrolizine moiety can interact with nucleic acids, affecting gene expression and cellular processes.
相似化合物的比较
Similar compounds to 2-Butenoic acid, 2-(((3-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester include:
2-Butenoic acid derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolizine esters: These compounds contain the pyrrolizine moiety and exhibit similar bioactive properties.
Acetyloxy derivatives:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
71075-43-9 |
|---|---|
分子式 |
C25H31NO8 |
分子量 |
473.5 g/mol |
IUPAC 名称 |
[5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate |
InChI |
InChI=1S/C25H31NO8/c1-7-16(5)24(29)34-20-12-21(33-17(6)27)26-10-9-19(23(20)26)14-32-25(30)18(8-2)13-31-22(28)11-15(3)4/h7-11,20-21H,12-14H2,1-6H3/b16-7+,18-8+ |
InChI 键 |
DZBWFFPQOFEYIE-CWYYMCDWSA-N |
手性 SMILES |
C/C=C(\C)/C(=O)OC1CC(N2C1=C(C=C2)COC(=O)/C(=C/C)/COC(=O)C=C(C)C)OC(=O)C |
规范 SMILES |
CC=C(C)C(=O)OC1CC(N2C1=C(C=C2)COC(=O)C(=CC)COC(=O)C=C(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)



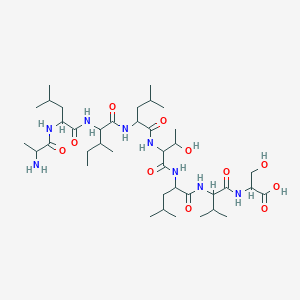
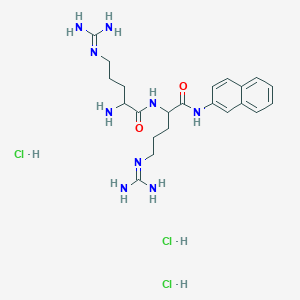
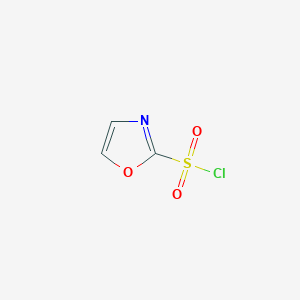


![2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine](/img/structure/B12110275.png)
![Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate](/img/structure/B12110294.png)

